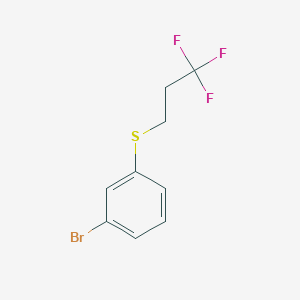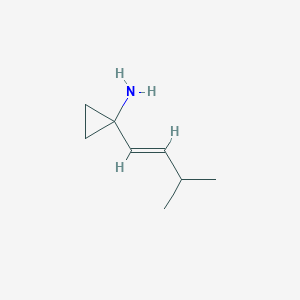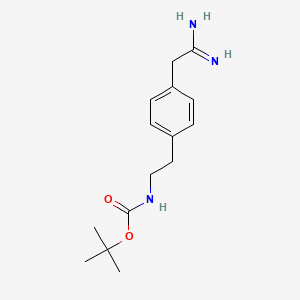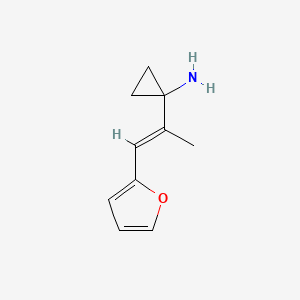
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
概要
説明
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine, also known as FPCA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPCA is a cyclopropanamine derivative that has been shown to have promising effects in the treatment of various diseases.
作用機序
The mechanism of action of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of tumor growth. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has also been shown to bind to specific receptors in the body, such as the sigma-1 receptor, which is involved in neuroprotection.
生化学的および生理学的効果
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has also been shown to have antioxidant properties. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can scavenge free radicals, which are molecules that can damage cells and contribute to the development of various diseases. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has also been shown to modulate the immune system, leading to the inhibition of inflammation.
実験室実験の利点と制限
One of the advantages of using (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine in lab experiments is its specificity. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been shown to selectively target cancer cells, leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment than traditional chemotherapy drugs, which can damage healthy cells. However, one limitation of using (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine in lab experiments is its stability. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is prone to degradation, which can affect its efficacy and reproducibility.
将来の方向性
There are several future directions for research on (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine. One area of interest is the development of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine analogs, which may have improved stability and efficacy. Another area of research is the optimization of the synthesis method, which may lead to higher yields of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine and its potential therapeutic applications.
Conclusion:
In conclusion, (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is a promising chemical compound that has potential as a therapeutic agent. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a potentially valuable treatment for a range of diseases. Further research is needed to fully understand the mechanism of action of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine and its potential applications.
科学的研究の応用
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for neurological diseases.
特性
IUPAC Name |
1-[(E)-1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(10(11)4-5-10)7-9-3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGWWFYWRSYFG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



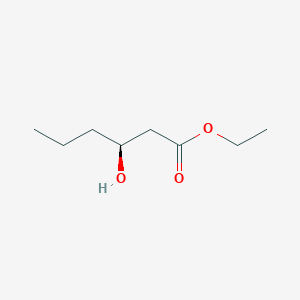

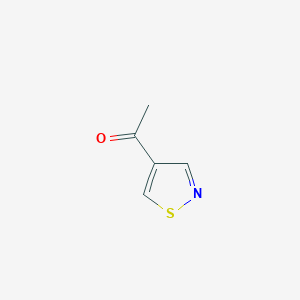
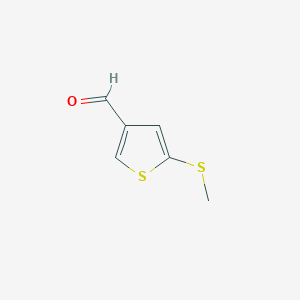
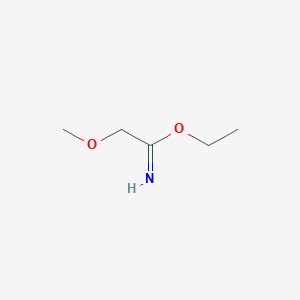
![n-Methyl-2-[[3-[(1e)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2h-pyran-2-yl)-1h-indazol-6-yl]thio]benzamide](/img/structure/B3293175.png)
![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B3293179.png)
![N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B3293186.png)
![N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide](/img/structure/B3293189.png)
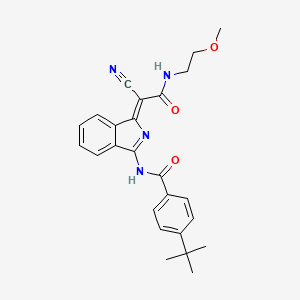
![4-Chloro-5-fluorothieno[2,3-d]pyrimidine](/img/structure/B3293192.png)
